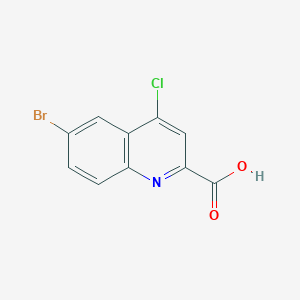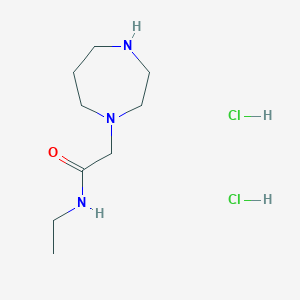
2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride
概要
説明
The compound “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields of research and industry .
Molecular Structure Analysis
The compound contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has an ethylacetamide group attached to one of the nitrogen atoms in the ring. The dihydrochloride indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a diazepane derivative, this compound is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent .科学的研究の応用
Synthesis and Characterization
- Spectral Characterization and Crystal Structures : Research indicates the synthesis of diazepine derivatives, including detailed characterization using elemental analysis, FT-IR, and multinuclear NMR spectroscopy. Single-crystal X-ray diffraction analysis confirms the molecular identities and geometries of these compounds, highlighting the importance of structural analysis in understanding diazepines (Ahumada et al., 2016).
Chemical Reactions and Derivatives
- New Benzodiazepine Molecules and Interactions : Research demonstrates the synthesis of new benzodiazepine molecules, exploring their reactions with diorganotin(IV)chlorides. This study contributes to understanding the chemical behavior and potential applications of such molecules (Garoufis et al., 2015).
Biochemical Applications
- Thin-Layer Chromatographic Data in QSAR Assay : A quantitative structure-activity relationship (QSAR) analysis was conducted on benzothiazole derivatives, including those with diazepine structures. This study is significant for understanding the pharmacological activity of these compounds (Brzezińska et al., 2003).
Synthesis and Biological Activity
- Synthesis and Spectral Analysis of Benzodiazepines : This research focuses on the synthesis of specific benzodiazepine derivatives and their analysis. Such studies are crucial for exploring the potential therapeutic applications of these compounds (Gomaa, 2011).
Mechanism and Stereochemistry
- Mechanism and Stereochemistry in β-Lactam Derivatives : Investigating the formation of β-lactam derivatives of diazepines provides insights into the stereochemical aspects and reaction mechanisms, essential for designing and synthesizing novel compounds (Wang et al., 2001).
Microbiological Transformation
- Microbiological Degradation of Diazepam : Understanding the transformation of diazepam by fungi highlights the importance of studying the environmental fate and biodegradation pathways of pharmaceuticals (Ambrus et al., 1975).
Advanced Synthesis Techniques
- Asymmetric Synthesis of Hybrid Compounds : Research on the synthesis of hybrid compounds combining benzodiazepine and other structural units is pivotal for developing new pharmaceuticals with potential therapeutic applications (Torres & Rebolledo, 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been involved in enzymatic intramolecular asymmetric reductive amination, a process that can lead to the synthesis of chiral 1,4-diazepanes .
Biochemical Pathways
It’s worth noting that related compounds have been used in the synthesis of chiral 1,4-diazepanes , which are important structural units with diverse biological properties and pharmaceutical importance .
Result of Action
Related compounds have been involved in the synthesis of chiral 1,4-diazepanes , which are known to have diverse biological properties and pharmaceutical importance .
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-ethylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-2-11-9(13)8-12-6-3-4-10-5-7-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAOSKDJKIPWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)

![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
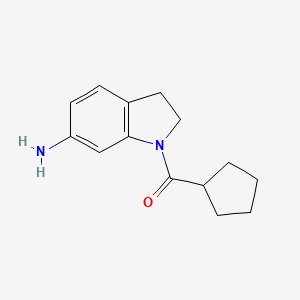
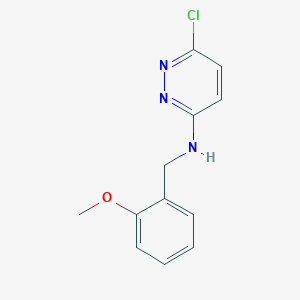
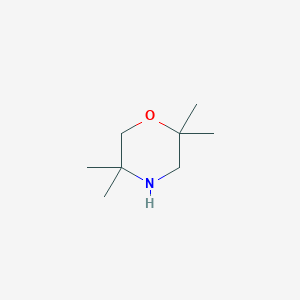
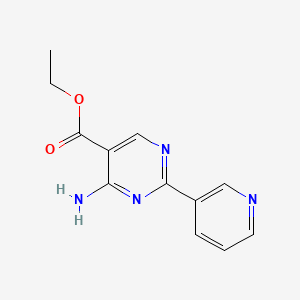
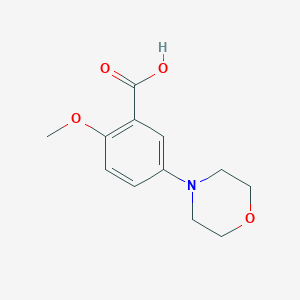
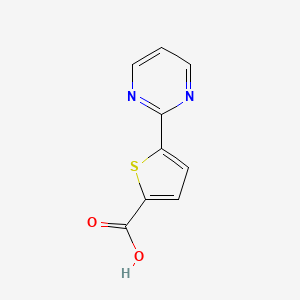
![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)
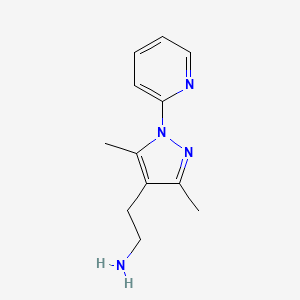
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
